molecular formula C19H13ClFNO2 B8784090 2-chloro-6-(6-cyclopropyl-8-fluoro-1-oxoisoquinolin-2(1H)-yl)benzaldehyde CAS No. 1242156-54-2

2-chloro-6-(6-cyclopropyl-8-fluoro-1-oxoisoquinolin-2(1H)-yl)benzaldehyde

Cat. No. B8784090
M. Wt: 341.8 g/mol
InChI Key: GHHINQZIBIKYTC-UHFFFAOYSA-N
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Patent
US08299077B2

Procedure details

2-chloro-6-(6-cyclopropyl-8-fluoro-1-oxoisoquinolin-2(1H)-yl)benzaldehyde (64.6 g, 0.19 mol) was dissolved in DCM (650 ml), then, IPA (325 ml) was added to the solution. At 4° C., NaBH4 (7.15 g, 0.19 mol) was added to the reaction mixture portion wise, then the resulting solution was stirred for 1 hr. The reaction was quenched by water (170 mL), then the mixture was filtered through Celite pad. DCM layer was collected by phase separation, and DCM was distilled out and IPA was added in the same time. The desired product was crystallized out from IPA, collected by filtration, and washed with cold IPA. The filter cake was dried under vacuum at 70° C. to afford 56.3 g of the title compound (86.6% isolated yield) as a white solid. MS (ESI) 343, 345 (M+H)+.
Quantity
64.6 g
Type
reactant
Reaction Step One
Name
Quantity
650 mL
Type
solvent
Reaction Step One
Name
Quantity
325 mL
Type
reactant
Reaction Step Two
Name
Quantity
7.15 g
Type
reactant
Reaction Step Three
Yield
86.6%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([N:10]2[CH:19]=[CH:18][C:17]3[C:12](=[C:13]([F:23])[CH:14]=[C:15]([CH:20]4[CH2:22][CH2:21]4)[CH:16]=3)[C:11]2=[O:24])[C:3]=1[CH:4]=[O:5].CC(O)C.[BH4-].[Na+]>C(Cl)Cl>[Cl:1][C:2]1[C:3]([CH2:4][OH:5])=[C:6]([N:10]2[CH:19]=[CH:18][C:17]3[C:12](=[C:13]([F:23])[CH:14]=[C:15]([CH:20]4[CH2:22][CH2:21]4)[CH:16]=3)[C:11]2=[O:24])[CH:7]=[CH:8][CH:9]=1 |f:2.3|

Inputs

Step One
Name
Quantity
64.6 g
Type
reactant
Smiles
ClC1=C(C=O)C(=CC=C1)N1C(C2=C(C=C(C=C2C=C1)C1CC1)F)=O
Name
Quantity
650 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
325 mL
Type
reactant
Smiles
CC(C)O
Step Three
Name
Quantity
7.15 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the resulting solution was stirred for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched by water (170 mL)
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through Celite pad
CUSTOM
Type
CUSTOM
Details
DCM layer was collected by phase separation, and DCM
DISTILLATION
Type
DISTILLATION
Details
was distilled out and IPA
ADDITION
Type
ADDITION
Details
was added in the same time
CUSTOM
Type
CUSTOM
Details
The desired product was crystallized out from IPA
FILTRATION
Type
FILTRATION
Details
collected by filtration
WASH
Type
WASH
Details
washed with cold IPA
CUSTOM
Type
CUSTOM
Details
The filter cake was dried under vacuum at 70° C.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C(=C(C=CC1)N1C(C2=C(C=C(C=C2C=C1)C1CC1)F)=O)CO
Measurements
Type Value Analysis
AMOUNT: MASS 56.3 g
YIELD: PERCENTYIELD 86.6%
YIELD: CALCULATEDPERCENTYIELD 86.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.